Cas no 4427-27-4 (2H-spiro1-benzofuran-3,4'-piperidin-2-one)

2H-spiro[1-benzofuran-3,4'-piperidin]-2-one is a spirocyclic compound featuring a benzofuran moiety fused to a piperidinone ring system. This unique structural framework imparts significant versatility in synthetic and medicinal chemistry applications. The spirocenter enhances molecular rigidity, potentially improving binding selectivity in biologically active compounds. Its benzofuran component offers opportunities for further functionalization, while the piperidinone ring provides a pharmacophoric element common in CNS-targeting molecules. The compound serves as a valuable intermediate for developing novel heterocyclic derivatives, particularly in pharmaceutical research for neurological and psychiatric disorders. Its well-defined stereochemistry and synthetic accessibility make it a practical building block for structure-activity relationship studies. The scaffold demonstrates stability under standard laboratory conditions, facilitating handling and storage.
2H-spiro1-benzofuran-3,4'-piperidin-2-one structure
4427-27-4 structure
Product Name:2H-spiro1-benzofuran-3,4'-piperidin-2-one
CAS No:4427-27-4
MF:C12H13NO2
MW:203.237123250961
CID:3987806
PubChem ID:49760668
Update Time:2025-09-28

2H-spiro1-benzofuran-3,4'-piperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • Spiro[benzofuran-3(2H),4'-piperidin]-2-one
    • 2H-spiro1-benzofuran-3,4'-piperidin-2-one
    • 2H-Spiro[benzofuran-3,4'-piperidin]-2-one
    • DB-070527
    • SCHEMBL4214131
    • 4427-27-4
    • Inchi: 1S/C12H13NO2/c14-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)15-11/h1-4,13H,5-8H2
    • InChI Key: IXPNINVKWCBKDH-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C2(CCNCC2)C1=O

Computed Properties

  • Exact Mass: 203.095
  • Monoisotopic Mass: 203.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3A^2
  • XLogP3: 1.3

2H-spiro1-benzofuran-3,4'-piperidin-2-one Pricemore >>

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2H-spiro1-benzofuran-3,4'-piperidin-2-one Related Literature

Additional information on 2H-spiro1-benzofuran-3,4'-piperidin-2-one

Comprehensive Overview of 2H-spiro1-benzofuran-3,4'-piperidin-2-one (CAS No. 4427-27-4): Properties, Applications, and Research Insights

The compound 2H-spiro1-benzofuran-3,4'-piperidin-2-one (CAS No. 4427-27-4) is a spirocyclic organic molecule that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This spirobenzofuran-piperidinone derivative combines a benzofuran moiety with a piperidin-2-one ring, creating a rigid, three-dimensional framework that is highly valuable in drug discovery. Researchers are particularly interested in its potential as a scaffold for bioactive molecules, given its ability to interact with diverse biological targets.

In recent years, the demand for novel heterocyclic compounds like 2H-spiro1-benzofuran-3,4'-piperidin-2-one has surged, driven by advancements in medicinal chemistry and computational drug design. Its spirocyclic architecture is often associated with improved metabolic stability and binding affinity, making it a promising candidate for addressing challenges in CNS drug development and GPCR-targeted therapies. Online searches for "spiro compounds in drug discovery" or "benzofuran derivatives 2024" reflect growing interest in this niche.

The synthesis of CAS No. 4427-27-4 typically involves multi-step organic reactions, including cyclization and spiroannulation strategies. Recent publications highlight innovative routes using catalyzed cross-coupling or microwave-assisted synthesis to improve yields—a topic frequently queried in academic search engines. Analytical characterization via NMR, HPLC, and X-ray crystallography confirms its structural integrity, while computational studies explore its conformational dynamics.

Beyond pharmaceuticals, this compound's photophysical properties have sparked interest in material science. Its fused ring system exhibits potential for organic electronics, with researchers investigating its charge transport capabilities—a trending subject in sustainable energy forums. Questions like "spiro compounds in OLEDs" or "benzofuran-based semiconductors" appear increasingly in technical discussions.

From a regulatory perspective, 2H-spiro1-benzofuran-3,4'-piperidin-2-one is classified as a research chemical with no reported toxicity concerns at standard laboratory scales. However, proper handling protocols (e.g., PPE use, ventilation) remain essential, as with all fine chemicals. The compound's stability data and storage conditions (-20°C under inert atmosphere) are commonly searched parameters among laboratory personnel.

Ongoing studies focus on structure-activity relationships (SAR) of derivatives, particularly modifications at the piperidinone nitrogen or benzofuran positions. Patent analyses reveal applications in neurodegenerative disease targets and ion channel modulators, aligning with current healthcare priorities. The compound's chiral centers also make it relevant to asymmetric synthesis debates—a hot topic in green chemistry circles.

For suppliers and researchers, key considerations include purity specifications (typically ≥95% by HPLC) and scalability of synthesis. The compound's price trends and global availability are frequently monitored, reflecting its status as a specialty chemical. Digital catalogs often index it under "pharmaceutical intermediates" or "building blocks for drug discovery."

In conclusion, CAS 4427-27-4 represents a versatile chemical entity bridging multiple disciplines. Its continued study addresses both fundamental questions in organic synthesis and applied challenges in life sciences, ensuring its place in contemporary research agendas. Future directions may explore its bioconjugation potential or role in targeted drug delivery systems—areas generating substantial online engagement among scientific communities.

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